molecular formula C7H10N2O2 B561534 (3-Methylpyrazine-2,5-diyl)dimethanol CAS No. 104670-23-7

(3-Methylpyrazine-2,5-diyl)dimethanol

Cat. No.: B561534
CAS No.: 104670-23-7
M. Wt: 154.169
InChI Key: QBSGDPOUEXHZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpyrazine-2,5-diyl)dimethanol: is an organic compound belonging to the pyrazine family. This compound is characterized by the presence of two hydroxymethyl groups attached to a pyrazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazine-2,5-diyl)dimethanol typically involves the reaction of 2,6-dimethylpyrazine with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde acts as the hydroxymethylating agent. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Methylpyrazine-2,5-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: (3-Methylpyrazine-2,5-diyl)dimethanol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Methylpyrazine-2,5-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl groups play a crucial role in forming hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological functions.

Comparison with Similar Compounds

    [5-(Hydroxymethyl)pyrazin-2-yl]methanol: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.

    [6-Methylpyrazin-2-yl]methanol: Lacks one hydroxymethyl group, affecting its reactivity and applications.

    [5-(Hydroxymethyl)-6-methylpyridin-2-yl]methanol: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical behavior.

Uniqueness: The presence of both hydroxymethyl and methyl groups in (3-Methylpyrazine-2,5-diyl)dimethanol imparts unique chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

104670-23-7

Molecular Formula

C7H10N2O2

Molecular Weight

154.169

IUPAC Name

[5-(hydroxymethyl)-6-methylpyrazin-2-yl]methanol

InChI

InChI=1S/C7H10N2O2/c1-5-7(4-11)8-2-6(3-10)9-5/h2,10-11H,3-4H2,1H3

InChI Key

QBSGDPOUEXHZAA-UHFFFAOYSA-N

SMILES

CC1=NC(=CN=C1CO)CO

Synonyms

2,5-Pyrazinedimethanol, 3-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.